GNF7156

β-cell proliferation DYRK1A GSK3B

GNF7156 is an aminopyrazine small-molecule dual inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and glycogen synthase kinase-3 beta (GSK3B), discovered at the Genomics Institute of the Novartis Research Foundation (GNF). It promotes pancreatic β-cell proliferation in rodent primary islets (EC50 ~2.2 μM) and adult human primary islets (EC50 0.76±0.49 μM) via combined DYRK1A/GSK3B inhibition, leading to NFAT nuclear retention and cell-cycle entry.

Molecular Formula C22H22N6O3
Molecular Weight 418.457
CAS No. 2041071-54-7
Cat. No. B607709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGNF7156
CAS2041071-54-7
SynonymsGNF7156;  GNF-7156;  GNF 7156; 
Molecular FormulaC22H22N6O3
Molecular Weight418.457
Structural Identifiers
SMILESO=C(C1CCN(C2=C(NC(C3=NC(C4=CC=CC=C4)=CN=C3N)=O)C=NC=C2)CC1)O
InChIInChI=1S/C22H22N6O3/c23-20-19(26-16(13-25-20)14-4-2-1-3-5-14)21(29)27-17-12-24-9-6-18(17)28-10-7-15(8-11-28)22(30)31/h1-6,9,12-13,15H,7-8,10-11H2,(H2,23,25)(H,27,29)(H,30,31)
InChIKeyHZCOFZVJMJRKIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GNF7156 (CAS 2041071-54-7): An Aminopyrazine Dual DYRK1A/GSK3B Inhibitor for β-Cell Proliferation Research


GNF7156 is an aminopyrazine small-molecule dual inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and glycogen synthase kinase-3 beta (GSK3B), discovered at the Genomics Institute of the Novartis Research Foundation (GNF) [1]. It promotes pancreatic β-cell proliferation in rodent primary islets (EC50 ~2.2 μM) and adult human primary islets (EC50 0.76±0.49 μM) via combined DYRK1A/GSK3B inhibition, leading to NFAT nuclear retention and cell-cycle entry [2]. GNF7156 is one of two exemplar aminopyrazine congeners—alongside the more potent GNF4877—characterized in the foundational 2015 Nature Communications study that established the tractability of oral β-cell regenerative therapy [3].

Why β-Cell Proliferation Inducers Cannot Be Interchanged: The GNF7156 Differentiation Case


Compounds that induce pancreatic β-cell proliferation operate through mechanistically distinct kinase inhibition profiles, and simple within-class substitution yields qualitatively different outcomes. The canonical DYRK1A inhibitor harmine inhibits only DYRK1A, while pure GSK3B inhibitors (Chiron99021, 1-Akp, LiCl) fail to induce human β-cell proliferation altogether [1]. The inactive aminopyrazine analog GNF6324 retains GSK3B potency comparable to GNF7156 but lacks DYRK1A activity (IC50 >50 μM) and is completely inactive in both rat and human β-cell proliferation assays—proving that GSK3B inhibition alone is insufficient [2]. GNF7156 occupies a specific dual-inhibition niche: it simultaneously engages both DYRK1A (IC50 100 nM) and GSK3B (IC50 40 nM), a pharmacological profile that is not replicated by single-target agents and is quantitatively distinct from its congener GNF4877 (DYRK1A IC50 6 nM; GSK3B IC50 16 nM) [3]. Substituting any single-target inhibitor or the more potent dual inhibitor GNF4877 for GNF7156 would alter both the target engagement ratio and the cellular proliferation response, compromising experimental reproducibility.

GNF7156 Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Procurement Decisions


Dual DYRK1A/GSK3B Inhibition vs. Single-Target Inhibitors: Why GNF7156 Outperforms Harmine and Pure GSK3B Inhibitors in Human β-Cells

GNF7156 inhibits both DYRK1A (IC50 100 nM) and GSK3B (IC50 40 nM) simultaneously, whereas harmine inhibits only DYRK1A (IC50 ~80 nM) and Chiron99021 inhibits only GSK3B [1]. Pure GSK3B inhibitors (1-Akp, Chiron99021, LiCl) stimulate rat β-cell proliferation to a significantly lower extent than GNF7156 and produce no significant effect on human β-cell proliferation [2]. The combination of a selective DYRK1A inhibitor (TG003) with a selective GSK3B inhibitor (Chiron99021) produced additive induction of rat β-cell proliferation, confirming that dual engagement is superior to either target alone [3]. GNF7156 achieves this dual inhibition within a single molecule, eliminating the need for combination dosing.

β-cell proliferation DYRK1A GSK3B dual kinase inhibition harmine diabetes

Human Islet Proliferation Potency: GNF7156 vs. GNF4877 — Quantified EC50 Differentiation Across Multiple Donors

In adult primary human islet proliferation assays, GNF7156 exhibits an EC50 of 0.76±0.49 μM, compared to 0.54±0.171 μM for GNF4877, with each compound tested across at least five independent human donors [1]. In reversibly immortalized mouse β-cells (R7T1), the EC50 values diverge more substantially: 2.2 μM for GNF7156 versus 0.66 μM for GNF4877 [2]. Both compounds induce 3–6% EdU incorporation into insulin-positive cells from dissociated adult human islets [3]. The wider standard deviation for GNF7156 (±0.49 μM vs. ±0.171 μM for GNF4877) reflects greater donor-to-donor variability in response to the less potent analog.

human islet EC50 β-cell proliferation GNF4877 EdU incorporation donor variability

GNF6324 Negative Control: Definitive Proof That DYRK1A Inhibition Is Required and GSK3B Inhibition Alone Is Insufficient

GNF6324 is a closely related aminopyrazine analog rationally designed using DYRK1A crystal structure-guided molecular modeling to ablate DYRK1A inhibitory activity (IC50 >50 μM) while retaining GSK3B potency comparable to GNF7156 [1]. In direct comparative assays, GNF6324 is completely inactive in both rat and human β-cell proliferation, fails to induce EdU incorporation, and does not cause eFluor670 dye dilution (a measure of cell division) [2]. Critically, GNF6324 retains the ability to induce β-catenin nuclear translocation (confirming cellular GSK3B engagement), yet this alone is insufficient to drive proliferation [3]. This genetic-pharmacological pair (GNF7156 active; GNF6324 inactive) constitutes one of the cleanest target-validation tool sets in the β-cell regeneration field and is only accessible through procurement of both compounds from the same chemical series.

GNF6324 DYRK1A negative control GSK3B target validation chemical probe

Retention of Human Islet Functionality After GNF7156 Treatment: DNA, ATP, Insulin Secretion, and In Vivo Euglycemia Data

Human islets treated ex vivo for 7 days with 6.7 μM GNF7156 showed increases in total DNA content, total ATP content, and islet equivalent units (IEQ) compared with vehicle-treated cultures (representative results from three human donors) [1]. Although GNF7156 treatment slightly reduced total insulin content, both GNF7156- and GNF4877-treated islets maintained glucose-stimulated insulin secretory (GSIS) capacity [2]. Critically, GNF7156-expanded human islets were functionally equivalent to vehicle-expanded islets when equal numbers were transplanted into the kidney capsule of STZ-induced diabetic NOD-SCID mice, as assessed by fed blood glucose levels and oral glucose tolerance test over time (n=6 mice per group; transplanted with islets from a single human donor) [3]. This functional validation distinguishes GNF7156 from many proliferation-inducing compounds whose effects on islet quality remain uncharacterized.

islet transplantation insulin secretion GSIS islet function euglycemia STZ-diabetic mice

Biochemical Kinase Inhibition Selectivity: GNF7156 DYRK1A/GSK3B IC50 Ratio Distinct from GNF4877 and Harmine

GNF7156 inhibits DYRK1A with an IC50 of 100 nM and GSK3B with an IC50 of 40 nM, yielding a DYRK1A:GSK3B potency ratio of 2.5:1 (GSK3B more potently inhibited) [1]. This ratio is inverted relative to GNF4877, which inhibits DYRK1A at 6 nM and GSK3B at 16 nM (ratio ~0.38:1; DYRK1A more potently inhibited) [2]. Compared to harmine, a DYRK1A-selective inhibitor (DYRK1A IC50 ~80 nM; no GSK3B activity), GNF7156 provides the additional GSK3B engagement at 40 nM that is necessary for full proliferative response in human β-cells [3]. Both GNF7156 and GNF4877 were identified as DYRK1A/GSK3B dual inhibitors through human KINOMEscan profiling, with other inhibited kinases noted to lack high expression in β-cells [4].

kinase selectivity IC50 DYRK1A GSK3B KINOMEscan target engagement ratio

GNF7156 Optimal Application Scenarios: Where This Compound Delivers Irreplaceable Research Value


Chemical Probe for Dual DYRK1A/GSK3B Pathway Dissection in β-Cell Biology

GNF7156 is the compound of choice for experiments requiring simultaneous pharmacological inhibition of both DYRK1A and GSK3B from a single molecule. Its EC50 of 0.76 μM in human islets and demonstrated induction of 3–6% β-cell EdU incorporation enable robust proliferative responses in primary human tissue [1]. Unlike harmine, which engages only DYRK1A, GNF7156 captures the additive contribution of GSK3B inhibition necessary for the full NFAT-mediated proliferative program, as demonstrated by the additive effect of TG003 plus Chiron99021 combination [2]. Researchers studying the calcineurin–NFAT pathway in β-cells should select GNF7156 when dual kinase blockade is mechanistically required.

Matched Active/Inactive Pair for Target Validation Studies (GNF7156 + GNF6324)

The GNF7156/GNF6324 pair constitutes a uniquely controlled chemical biology tool set for DYRK1A target validation. GNF6324 was rationally designed from GNF7156's DYRK1A docking pose to eliminate DYRK1A inhibition (IC50 >50 μM) while preserving GSK3B potency [1]. GNF6324 induces β-catenin nuclear translocation (confirming cellular GSK3B engagement) but produces zero β-cell proliferation, proving that GSK3B inhibition alone is insufficient [2]. No other β-cell proliferation inducer offers a structurally matched inactive analog with this degree of pharmacological characterization, making GNF7156+GNF6324 the gold-standard tool pair for DYRK1A target engagement studies in islet biology.

Ex Vivo Human Islet Expansion with Documented Functional Retention for Transplant Research

GNF7156 is specifically validated for ex vivo human islet treatment protocols where post-expansion graft functionality is paramount. Seven-day treatment at 6.7 μM increased DNA, ATP, and IEQ versus vehicle controls, with maintained glucose-stimulated insulin secretion [1]. Critically, GNF7156-expanded islets transplanted into STZ-diabetic NOD-SCID mice preserved euglycemia and normal glucose tolerance equivalently to vehicle-expanded islets [2]. This functional validation data exists specifically for GNF7156 and provides procurement justification for islet transplantation research programs that cannot risk graft dysfunction from uncharacterized proliferation inducers.

Aminopyrazine Series SAR: GNF7156 as the Reference Analog for DYRK1A/GSK3B Potency Ratio Studies

GNF7156 occupies a distinct position in the aminopyrazine structure-activity relationship (SAR) landscape with its DYRK1A IC50 of 100 nM and GSK3B IC50 of 40 nM (ratio 2.5:1), which differs substantially from GNF4877 (6 nM/16 nM; ratio 0.38:1) [1]. This differential target engagement ratio enables medicinal chemistry and chemical biology groups to correlate DYRK1A:GSK3B potency ratios with β-cell proliferation efficacy, NFAT nuclear localization kinetics, and donor-to-donor variability. GNF7156's wider EC50 variability across human donors (±0.49 μM) also makes it useful for studying the pharmacogenomic determinants of aminopyrazine response in diverse donor populations [2].

Quote Request

Request a Quote for GNF7156

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.